molecular formula C13H18ClNO3 B4960330 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide

Cat. No. B4960330
M. Wt: 271.74 g/mol
InChI Key: DEKAFUMFWMFVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide, also known as BAY 41-8543, is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543 works by activating the soluble guanylate cyclase (sGC) enzyme, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This increase in cGMP levels leads to various physiological effects, such as vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543 has been shown to have various biochemical and physiological effects. It has been shown to increase cGMP levels, leading to vasodilation and anti-inflammatory effects. It has also been shown to have neuroprotective effects, as well as anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543 in lab experiments is its specificity for sGC activation. This allows for more precise and targeted experiments. However, one limitation is the potential for off-target effects, as sGC is present in various tissues throughout the body.

Future Directions

There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543. One direction is further exploration of its potential use in treating neurodegenerative diseases. Another direction is the study of its potential use in treating cancer, particularly in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action and potential off-target effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543 involves the reaction of 2-chloro-3,5-dimethylphenol with 2-methoxyethylamine to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide 41-8543 has been studied for its potential use in treating various diseases and conditions. It has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use in treating cancer, as it has shown to inhibit tumor growth in animal models.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-9-6-11(7-10(2)13(9)14)18-8-12(16)15-4-5-17-3/h6-7H,4-5,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKAFUMFWMFVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxyethyl)acetamide

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